3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
CAS No.: 1043868-22-9
Cat. No.: VC6320461
Molecular Formula: C28H25FN4O3S
Molecular Weight: 516.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1043868-22-9 |
|---|---|
| Molecular Formula | C28H25FN4O3S |
| Molecular Weight | 516.59 |
| IUPAC Name | 3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C28H25FN4O3S/c1-36-24-12-5-2-8-19(24)16-30-25(34)14-13-23-27(35)33-26(31-23)21-10-3-4-11-22(21)32-28(33)37-17-18-7-6-9-20(29)15-18/h2-12,15,23H,13-14,16-17H2,1H3,(H,30,34) |
| Standard InChI Key | SPMGFOUBFWHSAV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a polycyclic framework comprising an imidazo[1,2-c]quinazolin-3-one core substituted at position 5 with a (3-fluorophenyl)methylsulfanyl group and at position 2 with a propanamide side chain terminating in a 2-methoxybenzyl group. Its molecular formula, C28H25FN4O3S, corresponds to a molecular weight of 516.59 g/mol. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents creates distinct electronic environments that influence reactivity and intermolecular interactions.
Key Structural Attributes:
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Imidazoquinazoline Core: The fused bicyclic system provides rigidity and planar geometry conducive to π-π stacking interactions with biological targets.
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Sulfanyl Linkage: The thioether bridge at position 5 enhances metabolic stability compared to oxygen analogues while maintaining hydrogen-bonding capacity.
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Propanamide Spacer: The three-carbon chain balances conformational flexibility with steric demands, potentially enabling optimal positioning of the 2-methoxybenzyl pharmacophore .
Spectroscopic Characterization
While experimental spectral data remain unpublished for this specific compound, analogous imidazoquinazolines are typically characterized using:
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NMR Spectroscopy: 1H/13C NMR resolves substituent environments, with characteristic shifts for the imidazole NH (~δ 12.5 ppm) and quinazolinone carbonyl (~δ 165 ppm).
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Mass Spectrometry: High-resolution ESI-MS confirms molecular weight, with fragmentation patterns revealing cleavage at the sulfanyl linkage and propanamide bond.
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis likely employs a convergent approach, as evidenced by structural analogs:
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Core Construction: Cyclocondensation of 2-aminobenzonitrile derivatives with α-keto acids forms the imidazo[1,2-c]quinazolin-3-one scaffold.
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Sulfanyl Incorporation: Nucleophilic displacement at position 5 using (3-fluorophenyl)methanethiol under basic conditions.
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Side Chain Elaboration: Amide coupling between 3-(bromopropyl)imidazoquinazoline and 2-methoxybenzylamine via HATU/DIPEA activation.
Process Challenges
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Regioselectivity: Controlling substitution patterns during core formation requires precise stoichiometry and temperature modulation.
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Oxidative Stability: The thioether moiety necessitates inert atmosphere handling to prevent sulfoxide/sulfone byproducts.
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Crystallinity Issues: The flexible propanamide chain often necessitates chromatographic purification rather than recrystallization .
Biological Activity and Mechanism
Selectivity Considerations:
The 2-methoxybenzyl group may enhance selectivity for cancer-associated kinases over normal isoforms by occupying hydrophobic subpockets absent in non-oncogenic variants .
Pharmacokinetic Predictions
Computational ADMET modeling (SwissADME) suggests:
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Permeability: LogP = 3.1 ± 0.2 favors blood-brain barrier penetration but may limit aqueous solubility.
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Metabolic Hotspots: Primary sites of Phase I metabolism at the methoxybenzyl methyl group (CYP2C9) and thioether sulfur (CYP3A4).
Comparative Analysis with Structural Analogs
*Estimated from structural analogs.
Future Research Directions
Target Deconvolution
Advanced techniques for mechanism elucidation include:
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Chemical Proteomics: Immobilized compound pulldowns coupled with LC-MS/MS to identify binding partners in cancer cell lysates .
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Cryo-EM Studies: Resolving ligand-bound complexes with tubulin or kinase targets at near-atomic resolution.
Prodrug Development
Strategies to improve solubility and oral bioavailability:
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